N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2-Bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5 and a phenyl group at position 2. The sulfanyl (-S-) linker at position 3 connects to an acetohydrazide moiety, which is further functionalized with an (E)-2-bromophenylmethylidene group. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by bulky aromatic substituents .
Properties
Molecular Formula |
C27H26BrN5OS |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26BrN5OS/c1-27(2,3)21-15-13-19(14-16-21)25-31-32-26(33(25)22-10-5-4-6-11-22)35-18-24(34)30-29-17-20-9-7-8-12-23(20)28/h4-17H,18H2,1-3H3,(H,30,34)/b29-17+ |
InChI Key |
JUPICUATAFWBLA-STBIYBPSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step reactions that include the formation of hydrazone linkages and triazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit promising antimicrobial activities. For instance, derivatives containing triazole moieties have been shown to possess significant inhibitory effects against various bacterial strains and fungi. These findings suggest that the compound could be developed into a novel antimicrobial agent .
Anticancer Activity
The anticancer potential of triazole-based compounds has been widely studied. This compound may demonstrate cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis and disruption of cellular proliferation pathways .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes relevant in disease mechanisms. For example, it may act as an inhibitor of acetylcholinesterase, which is crucial in Alzheimer's disease research. In silico studies using molecular docking techniques have shown that similar compounds can effectively bind to the active sites of these enzymes, suggesting a pathway for therapeutic development .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. This highlights the potential of this compound as a candidate for further development in antimicrobial therapies .
Case Study 2: Anticancer Activity in MCF7 Cells
In vitro studies on MCF7 cells demonstrated that treatment with triazole derivatives led to significant reductions in cell viability. Flow cytometry analysis revealed increased apoptosis rates among treated cells compared to controls. This suggests that this compound could be a valuable lead compound for developing anticancer agents targeting breast cancer .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Similarities
All analogs share the 1,2,4-triazole scaffold with a sulfanyl-acetohydrazide side chain. Key differences arise in substituents on the triazole ring and the hydrazide moiety:
Impact of Substituents
- Compound : Methoxy and benzyloxy groups increase polarity, favoring solubility in polar solvents, while the 4-bromophenyl group may enhance halogen bonding in biological targets.
- Compound : The thienyl group introduces π-π stacking capabilities, beneficial for interactions with aromatic residues in enzymes .
- Compound ZE-5b : The pyridine moiety and sulfonyl group create a polar surface area, ideal for hydrogen bonding in hydrophilic binding pockets.
Electronic and Spectroscopic Comparisons
NMR Chemical Shifts
Evidence from analogous compounds reveals that substituent changes alter proton environments. For example:
- Region A (positions 39–44) : In compounds with tert-butyl groups (target), upfield shifts occur due to electron-donating effects, whereas bromophenyl derivatives (e.g., ) show downfield shifts from electron withdrawal .
- Region B (positions 29–36) : Thienyl-substituted analogs () exhibit distinct splitting patterns due to heteroaromatic ring currents .
Mass Spectrometry
- The target compound (MW 593.52) and (MW 678.54) show distinct fragmentation patterns in LC-MS, with the tert-butyl group in the target yielding stable carbocation fragments, while fragments via cleavage of the benzyloxy group .
Computational and Modeling Insights
- QSAR Models : The tert-butyl group in the target compound aligns with high predicted LogP values (∼4.2), indicating superior blood-brain barrier penetration compared to analogs like (LogP ∼3.5) .
- Docking Studies: Molecular docking suggests the target’s bromophenyl group forms halogen bonds with tyrosine residues in enzyme active sites, a feature absent in non-halogenated analogs .
Biological Activity
N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse biological activities. The compound features a triazole ring, which is recognized for its pharmacological significance, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.
- Molecular Formula : C28H29N5O2S
- Molecular Weight : 499.6 g/mol
- CAS Number : 307975-56-0
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate phenyl and hydrazine derivatives.
- Introduction of the Sulfanyl Group : This step often utilizes sulfur-containing reagents.
- Condensation Reaction : The final product is formed by condensing the triazole derivative with an acetohydrazide under specific conditions (e.g., refluxing in a suitable solvent) .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The triazole moiety inhibits enzymes critical for microbial growth, making it effective against various bacterial strains .
- Anticancer Properties : The hydrazide part can induce apoptosis in cancer cells by interacting with cellular proteins and disrupting their functions .
Biological Activities
The compound has been investigated for several biological activities:
Antimicrobial Activity
Research indicates that compounds with a triazole structure exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have shown effectiveness against Escherichia coli and Staphylococcus aureus, with values ranging from 20 to 40 µM for certain derivatives .
Antifungal Activity
Triazole derivatives are also known for their antifungal properties. Studies suggest that the compound may inhibit fungal growth through similar mechanisms as its antibacterial effects.
Anticancer Activity
The compound has demonstrated potential in inhibiting cancer cell proliferation. It has been reported to induce cell death in various cancer cell lines through apoptosis pathways .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antibacterial Activity :
- Anticancer Research :
- Inflammatory Response Modulation :
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves a multi-step process, starting with the condensation of 2-bromobenzaldehyde with a triazole-thioacetohydrazide precursor under reflux in solvents like ethanol or DMF. Catalysts such as acetic acid are often employed to facilitate hydrazone formation. Optimization includes controlling temperature (70–80°C), solvent polarity, and stoichiometric ratios of reactants. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
- 1H/13C NMR : Confirms the presence of hydrazone protons (δ 8.2–8.5 ppm) and tert-butyl protons (δ 1.3 ppm) .
- IR Spectroscopy : Identifies key functional groups (C=N stretch at ~1600 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 567.2) and isotopic patterns for bromine .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictions may arise from variations in assay protocols or compound purity. Strategies include:
- Orthogonal Assays : Cross-validate results using fluorescence-based viability assays (e.g., resazurin) alongside MTT .
- Purity Analysis : Employ HPLC (≥95% purity threshold) and elemental analysis to rule out impurities .
- Structural Analogs : Compare activity with derivatives lacking the tert-butyl group to isolate substituent effects .
Q. What strategies elucidate its mechanism of action, particularly enzyme/receptor interactions?
- Molecular Docking : Predict binding affinities with targets like tubulin or topoisomerase II using software (e.g., AutoDock Vina) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified enzymes .
- Enzyme Inhibition Assays : Measure IC50 against cysteine proteases or kinases linked to cancer pathways .
Q. How can stability and degradation profiles under physiological conditions be analyzed?
- Accelerated Stability Studies : Incubate the compound at 37°C in buffers (pH 4–9) and analyze degradation products via LC-MS .
- Photostability : Expose to UV-Vis light and monitor structural changes using NMR .
Q. What computational approaches predict structure-activity relationships (SAR) for derivative design?
- QSAR Modeling : Use descriptors like logP and polar surface area to correlate substituents (e.g., tert-butyl) with bioactivity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
Q. How can synergistic effects with known therapeutics be assessed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
